molecular formula C16H17F2N B5780536 N-benzyl-N-(2,6-difluorobenzyl)ethanamine

N-benzyl-N-(2,6-difluorobenzyl)ethanamine

Cat. No. B5780536
M. Wt: 261.31 g/mol
InChI Key: GHGXISCVVAWUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2,6-difluorobenzyl)ethanamine, also known as DFB, is a synthetic compound that has been widely used in scientific research. DFB is a member of the phenethylamine family and has been found to have potential applications in various fields of research.

Mechanism of Action

N-benzyl-N-(2,6-difluorobenzyl)ethanamine acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular signaling pathways. It has been found to have a neuroprotective effect and can enhance the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-benzyl-N-(2,6-difluorobenzyl)ethanamine has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function, reduce anxiety, and have analgesic effects. N-benzyl-N-(2,6-difluorobenzyl)ethanamine has also been shown to have anti-inflammatory properties and can modulate the immune response.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(2,6-difluorobenzyl)ethanamine has several advantages for lab experiments. It is a potent and selective ligand for the sigma-1 receptor, which makes it an ideal tool for studying the function of this receptor. However, N-benzyl-N-(2,6-difluorobenzyl)ethanamine has limitations as well. It has poor solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the use of N-benzyl-N-(2,6-difluorobenzyl)ethanamine in scientific research. It has the potential to be used as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-benzyl-N-(2,6-difluorobenzyl)ethanamine can also be used to study the function of other receptors in the central nervous system and to develop new drugs that target these receptors. Furthermore, the synthesis of new derivatives of N-benzyl-N-(2,6-difluorobenzyl)ethanamine can lead to the development of more potent and selective ligands for various receptors.
In conclusion, N-benzyl-N-(2,6-difluorobenzyl)ethanamine, or N-benzyl-N-(2,6-difluorobenzyl)ethanamine, is a synthetic compound that has been widely used in scientific research. It has several advantages as a tool for studying the function of various receptors in the central nervous system and has potential applications in various fields of research. With further research, N-benzyl-N-(2,6-difluorobenzyl)ethanamine has the potential to be used as a therapeutic agent for various neurological disorders and to develop new drugs that target specific receptors.

Synthesis Methods

N-benzyl-N-(2,6-difluorobenzyl)ethanamine can be synthesized using a simple two-step process. The first step involves the reaction of benzyl chloride with 2,6-difluorobenzylamine in the presence of a base. The resulting product is then subjected to reductive amination using sodium triacetoxyborohydride to obtain N-benzyl-N-(2,6-difluorobenzyl)ethanamine.

Scientific Research Applications

N-benzyl-N-(2,6-difluorobenzyl)ethanamine has been extensively used in scientific research as a tool to study the function of various receptors in the central nervous system. It has been found to be a potent and selective ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning.

properties

IUPAC Name

N-benzyl-N-[(2,6-difluorophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N/c1-2-19(11-13-7-4-3-5-8-13)12-14-15(17)9-6-10-16(14)18/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGXISCVVAWUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5512401

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